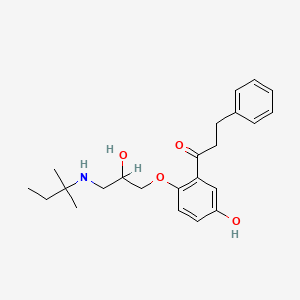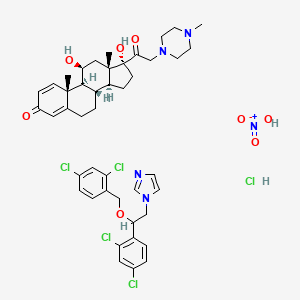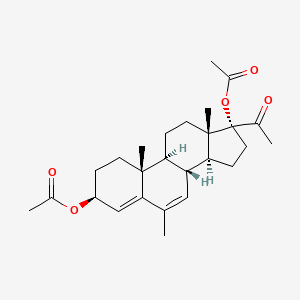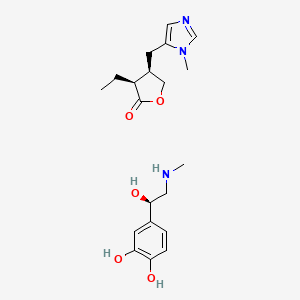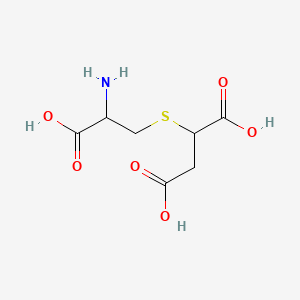
S-Cysteinosuccinic acid
Übersicht
Beschreibung
S-Cysteinosuccinic acid is intended for pharmaceutical applications and belongs to the class of organic compounds known as cysteine and derivatives . It has a molecular formula of C7H11NO6S and a molecular weight of 237.23 g/mol .
Physical And Chemical Properties Analysis
S-Cysteinosuccinic acid has a molecular weight of 237.23 g/mol . Its solubility and stability are referred to in the Certificate of Analysis (COA) .Wissenschaftliche Forschungsanwendungen
Redox Proteomics
Cysteine, due to the reactivity of its thiolate group, is involved in various redox forms within the cell. Studies in redox proteomics, particularly those utilizing differential alkylation-based methods, have greatly advanced our understanding of cysteine functionalities in health and disease. These methodologies are instrumental in analyzing cysteine's role in redox signaling through S-nitrosylation and S-sulfenylation, which are key mediators of intracellular redox processes (Wojdyla & Rogowska-Wrzesińska, 2015).
Role in Human Health and Nutrition
The amino acid l-Cysteine, closely related to S-Cysteinosuccinic acid, is vital for human health. Its use in diet, supplements, or drugs is significant for improving health or treating diseases. The research has shown a substantial increase in publications about l-Cysteine's usage, indicating its growing importance in nutraceutical industries and personalized medicine. However, the effectiveness and role of l-Cysteine supplements/drugs remain a topic of active research and debate (Clemente Plaza, García-Galbis & Martínez-Espinosa, 2018).
Clinical and Nutritional Benefits
Dietary cysteine and its derivatives are increasingly recognized for their potential in enhancing antioxidant status and improving outcomes in certain diseases. Research suggests that cysteine-enriched supplements could be beneficial in conditions involving chronic inflammation. These supplements might aid in boosting antioxidant status by influencing sulfur amino acid metabolism, particularly in stressed and inflammatory states (McPherson & Hardy, 2011).
Functional Cysteines in Proteomes
In the context of proteomics, cysteine's intrinsic nucleophilicity is of great interest. Research indicates that hyper-reactivity among cysteine residues is rare but specifies a range of activities including catalytic functions and sites of oxidative modification. This understanding is pivotal for identifying functional cysteines in uncharacterized proteins and for the development of computational models predicting cysteine functionality (Weerapana et al., 2010).
Bioluminescence Imaging
Cysteine, including its derivatives like S-Cysteinosuccinic acid, plays a crucial role in numerous biological functions. The development of a bioluminescence probe for detecting cysteine in vivo is a significant advancement. This method enables noninvasive imaging and understanding of cysteine's complex roles in physiological and pathological processes (Hu et al., 2020).
Cysteine Metabolism and Implications
Cysteine metabolism involves its conversion to glutathione, hydrogen sulfide, and taurine, crucial for cellular homeostasis. Understanding these metabolic pathways, particularly in relation to health and disease, is vital. The role of L-cysteine in glutathione synthesis has been extensively researched, highlighting its significance in various pathological conditions (Yin et al., 2016).
Zukünftige Richtungen
While specific future directions for S-Cysteinosuccinic acid are not mentioned in the search results, it’s worth noting that research into related compounds, such as cystine, is ongoing. For example, the cystine/glutamate exchange system, system x−c, is being studied for its role in providing a reducing microenvironment required for proper cell signaling and communication .
Eigenschaften
IUPAC Name |
2-(2-amino-2-carboxyethyl)sulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6S/c8-3(6(11)12)2-15-4(7(13)14)1-5(9)10/h3-4H,1-2,8H2,(H,9,10)(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKFTKCRVIDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)SCC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955869 | |
| Record name | 2-[(2-Amino-2-carboxyethyl)sulfanyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Cysteinosuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
S-Cysteinosuccinic acid | |
CAS RN |
34317-60-7 | |
| Record name | 2-[(2-Amino-2-carboxyethyl)thio]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34317-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(1,2-Dicarboxyethyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Amino-2-carboxyethyl)sulfanyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-Cysteinosuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 134 °C | |
| Record name | S-Cysteinosuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




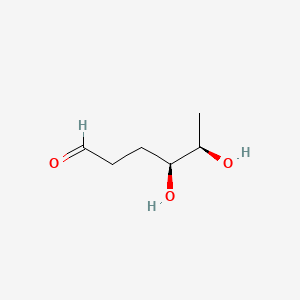
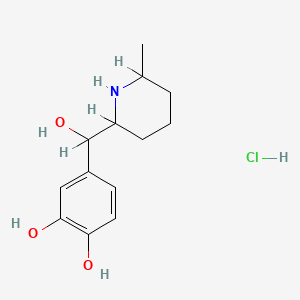

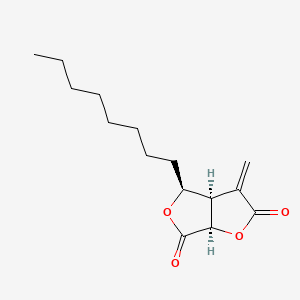
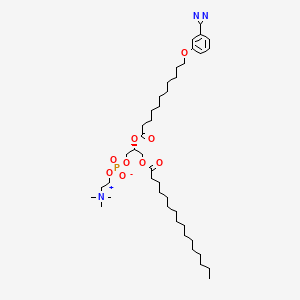
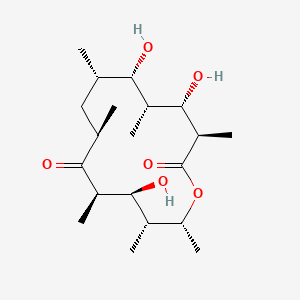
![(1R,9R,13R)-1,13-Diethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1208701.png)
